4-Ethylaniline, also known as para-ethylaniline or 4-aminoethylbenzene, is an organic compound belonging to the class of anilines and substituted anilines. Its chemical formula is , with a molecular weight of approximately 121.18 g/mol. The compound features an ethyl group attached to the nitrogen of the aniline moiety, which significantly influences its chemical properties and reactivity. It appears as a colorless to light yellow liquid with a characteristic aromatic odor and is soluble in organic solvents but less so in water .
These reactions are crucial for synthesizing various derivatives and functionalized compounds .
Research indicates that 4-ethylaniline exhibits biological activity, particularly in its potential toxicity. It has been classified as harmful if swallowed and toxic upon skin contact. It may cause skin irritation and serious eye irritation upon exposure . Additionally, studies have explored its effects on cellular systems, indicating possible mutagenic properties, which necessitate careful handling in laboratory and industrial settings .
Several methods have been developed for synthesizing 4-ethylaniline:
4-Ethylaniline finds applications across several fields:
These applications leverage its reactivity and ability to undergo further transformations in chemical synthesis .
Studies on 4-ethylaniline's interactions focus primarily on its toxicological profile. Research has shown that it can interact with biological macromolecules, leading to potential mutagenic effects. Understanding these interactions is critical for assessing its safety in industrial applications and determining appropriate handling measures. Furthermore, its reactivity with electrophiles makes it a subject of interest in designing new compounds for medicinal chemistry .
4-Ethylaniline shares structural similarities with several other compounds within the aniline family. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Methylaniline | Methyl group instead of ethyl; used in dye synthesis. | |
N-Ethylaniline | Ethyl group attached to nitrogen; different reactivity profile. | |
Aniline | No substituents on the benzene ring; serves as a fundamental building block for many chemicals. | |
2-Ethylaniline | Ethyl group at the ortho position; different steric effects compared to 4-ethylaniline. |
The unique positioning of the ethyl group in 4-ethylaniline enhances its reactivity compared to other substituted anilines, making it particularly valuable in synthetic organic chemistry and industrial applications .
Acute Toxic;Health Hazard